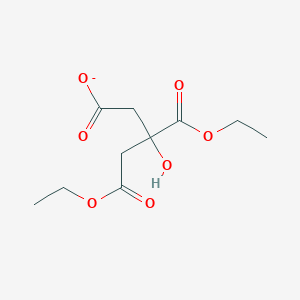

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester is an organic compound that belongs to the class of esters. This compound is derived from citric acid, which is a naturally occurring tricarboxylic acid. The esterification of citric acid with ethanol results in the formation of this compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester typically involves the esterification of citric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Citric Acid+EthanolH2SO41,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, 1,2-Diethyl Ester+Water

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to citric acid and ethanol in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other esters and derivatives.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of plasticizers, adhesives, and coatings due to its chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester groups can undergo hydrolysis, releasing citric acid, which can then participate in metabolic pathways such as the Krebs cycle. The compound’s effects are mediated through its ability to modulate enzyme activity and influence biochemical processes.

Comparison with Similar Compounds

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester can be compared with other similar compounds, such as:

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester

- Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid)

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications

Biological Activity

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester, commonly known as triethyl citrate (TEC), is an ester of citric acid widely used in various applications, including food additives, pharmaceuticals, and cosmetics. Its biological activity is of significant interest due to its non-toxic nature and versatility in industrial applications. This article reviews the biological properties of TEC, including its pharmacological effects, safety profile, and potential therapeutic uses.

- Chemical Formula : C12H20O7

- Molecular Weight : 248.29 g/mol

- CAS Number : 77-93-0

- Synonyms : Citric acid triethyl ester, E1505

Pharmacological Properties

Triethyl citrate exhibits several pharmacological properties that contribute to its utility in various fields:

- Antitumor Activity : Research indicates that TEC may enhance the effectiveness of chemotherapeutic agents. A study demonstrated that combining TEC with certain amino acid esters showed increased antitumor activity against leukemia and liver cancer cell lines (HL-60 and BEL-7402) when compared to standard treatments like 5-fluorouracil (5-FU) .

- Foaming Agent : In the food industry, TEC is recognized for its ability to stabilize foams, particularly in egg whites. This property is crucial for improving the texture and volume of whipped products .

- Biocompatibility : Due to its non-toxic nature, TEC is considered biocompatible and safe for use in food and pharmaceutical applications. It is categorized as Generally Recognized As Safe (GRAS) by the FDA when used according to good manufacturing practices .

- Antimicrobial Properties : Some studies have reported that TEC possesses antimicrobial activity, making it suitable for use in preserving food products and formulations .

Case Study 1: Antitumor Efficacy

A series of studies evaluated the antitumor efficacy of TEC derivatives in vitro. The results highlighted that specific formulations containing TEC showed enhanced cytotoxicity against cancer cell lines compared to controls. The mechanism was attributed to the modulation of cellular pathways involved in apoptosis and cell proliferation .

Case Study 2: Food Industry Application

In a comprehensive review of food additives, TEC was noted for its role as a stabilizer in emulsions and foams. Its application improved the sensory attributes of various food products without compromising safety or quality. The study emphasized the importance of understanding the concentration-dependent effects of TEC on food matrix interactions .

Safety Profile

Triethyl citrate has been extensively studied for its safety in food applications. It is metabolized into citric acid and ethanol in the body, which are naturally occurring substances with established safety profiles. Long-term studies have shown no adverse effects at concentrations typically used in food and pharmaceutical products .

Comparative Analysis

| Property | Triethyl Citrate (TEC) | Other Esters |

|---|---|---|

| Antitumor Activity | Moderate | Variable |

| Biocompatibility | High | Depends on structure |

| GRAS Status | Yes | Varies |

| Application Areas | Food, Pharma, Cosmetics | Varies |

Properties

IUPAC Name |

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXYKHTHJPEBX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)[O-])(C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O7- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.